molecular formula C3H5N5OS B068804 5-Hydrazinylthiadiazole-4-carboxamide CAS No. 163728-26-5

5-Hydrazinylthiadiazole-4-carboxamide

Cat. No.: B068804
CAS No.: 163728-26-5
M. Wt: 159.17 g/mol
InChI Key: ZVEZVFJGAAEMJF-UHFFFAOYSA-N
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Description

5-Hydrazinylthiadiazole-4-carboxamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinylthiadiazole-4-carboxamide typically involves the reaction of thiosemicarbazide with various carboxylic acids or their derivatives. One common method includes the cyclization of thiosemicarbazide with carboxylic acid derivatives under acidic or basic conditions. The reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinylthiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild to moderate conditions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases, including cancer and bacterial infections.

    Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 5-Hydrazinylthiadiazole-4-carboxamide involves its interaction with various molecular targets within biological systems. The compound can inhibit the activity of certain enzymes or interfere with the function of cellular receptors. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by disrupting mitochondrial function or inhibiting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Thiazole derivatives: These compounds also contain sulfur and nitrogen atoms and are known for their diverse pharmacological properties.

Uniqueness

5-Hydrazinylthiadiazole-4-carboxamide is unique due to its specific hydrazinyl and carboxamide functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with specialized properties.

Properties

IUPAC Name

5-hydrazinylthiadiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5OS/c4-2(9)1-3(6-5)10-8-7-1/h6H,5H2,(H2,4,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEZVFJGAAEMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SN=N1)NN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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